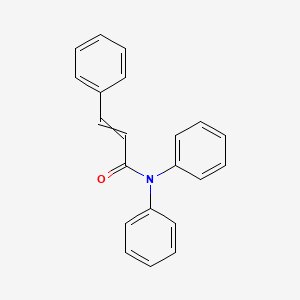

N,N-Diphenylcinnamamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N,3-triphenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO/c23-21(17-16-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTCULHQKVKNJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377808 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50395-70-5 | |

| Record name | N,N-Diphenylcinnamamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Diphenylcinnamamide and Its Derivatives

Contemporary Synthetic Routes to N,N-Diphenylcinnamamide

Modern synthetic strategies for this compound primarily revolve around the efficient construction of the resilient amide bond and the control of stereochemistry, particularly in its derivatives.

The formation of the amide bond is a cornerstone of organic synthesis. researchgate.net The synthesis of this compound typically involves the reaction of an activated cinnamic acid derivative with diphenylamine (B1679370). The core principle of this transformation lies in activating the carboxylic acid to facilitate nucleophilic attack by the amine. researchgate.net A variety of coupling reagents have been developed to achieve this under mild conditions, which is crucial for preventing side reactions and decomposition of sensitive functional groups. researchgate.netuni-kiel.de

Commonly used coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. These reagents, however, often generate stoichiometric byproducts that can complicate purification. ucl.ac.uk

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Activating Group | Key Characteristics | Byproduct |

| DCC (Dicyclohexylcarbodiimide) | Carbodiimide | Highly effective and inexpensive for solution-phase synthesis. peptide.com | Dicyclohexylurea (DCU), poorly soluble. peptide.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | Water-soluble, allowing for easy removal of the urea (B33335) byproduct through aqueous extraction. ucl.ac.ukpeptide.comnih.gov | Water-soluble urea derivative. peptide.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Uronium/Aminium Salt | Highly efficient, fast reaction rates, often used for sterically hindered amino acids. uni-kiel.deucl.ac.uk | Tetramethylurea. |

| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | High reactivity, clean reaction profiles, and byproducts are water-soluble. ucl.ac.uk | Phosphonic acids. |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Phosphonium Salt | Effective for hindered couplings and reduces racemization. Does not form toxic HMPA as a byproduct. iris-biotech.de | Tripyrrolidinophosphine oxide. |

The choice of reagent and reaction conditions, including the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP), can be critical for achieving high yields, especially when dealing with less reactive amines like diphenylamine. peptide.comnih.gov Additives like HOBt can suppress side reactions and minimize racemization in chiral substrates. uni-kiel.depeptide.com

While this compound itself is achiral, the synthesis of its derivatives often requires precise control over stereochemistry. This can manifest as control over the geometry of the carbon-carbon double bond (E/Z isomerism) or, more advanced, the control of axial chirality in sterically hindered analogues.

A significant area of development is the atroposelective synthesis of amides where rotation around the C–N bond is restricted, creating stable, axially chiral atropisomers. rsc.org This phenomenon can occur in derivatives of this compound bearing bulky ortho-substituents on the phenyl rings. Strategies for atroposelective amide synthesis often rely on kinetically controlled reactions using chiral catalysts or auxiliaries. rsc.org A novel strategy involves an intramolecular acyl transfer, where a tethered Lewis basic group is first acylated, followed by a rate-determining, stereoselective acyl transfer to the amine, locking the molecule into a single atropisomeric form. rsc.org

Furthermore, biocatalysis offers a powerful tool for stereoselective synthesis. nih.gov Enzymes such as proteases or lipases can be used in non-aqueous media to catalyze amide bond formation with high enantioselectivity. nih.gov This approach is particularly valuable for creating chiral building blocks that can be incorporated into derivatives of this compound. nih.govresearchgate.net

Catalyst-Mediated Transformations in this compound Synthesis

Catalytic methods represent a significant advancement over stoichiometric approaches, offering improved efficiency and sustainability. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of amides, including sterically demanding structures like this compound.

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for forming C-N bonds. rsc.org Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of arylamines and can be adapted for amide synthesis. nih.govnih.gov This methodology can involve the coupling of an amine with a carboxylic acid derivative. The catalytic cycle typically involves oxidative addition of an aryl halide or triflate to a low-valent metal center, followed by reaction with the amine and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov The use of specialized phosphine (B1218219) ligands is often crucial for achieving high catalytic activity and tolerating a broad range of functional groups. nih.gov

Besides palladium, catalysts based on copper, nickel, and iron have also been developed for N-arylation of amides. bath.ac.uk These less expensive and more abundant metals are gaining attention as sustainable alternatives for C-N bond formation. jptcp.com

Table 2: Examples of Transition Metal-Catalyzed Amidation

| Metal Catalyst | Ligand Type | Typical Substrates | Key Advantage |

| Palladium (Pd) | Phosphine-based (e.g., BINAP, DPPF) | Aryl Halides/Triflates, Amines | High efficiency, broad substrate scope, well-understood mechanism. nih.govnih.gov |

| Copper (Cu) | N,N- or O,O-bidentate (e.g., DMEDA, 8-hydroxyquinoline) | Aryl Halides, Amines/Amides | Lower cost than palladium, effective for N-arylation. bath.ac.ukbeilstein-journals.org |

| Nickel (Ni) | Phosphine or NHC-based | Aryl Chlorides/Phenol Derivatives | Catalyzes reactions of less reactive but more available aryl chlorides. jptcp.com |

| Cobalt (Co) | Cp* (pentamethylcyclopentadienyl) | Benzimidates, Dioxazolones | Enables C-H activation pathways for heterocycle synthesis. frontiersin.org |

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering an environmentally friendly alternative to metal-based catalysts. wikipedia.org Chiral organocatalysts can induce high levels of stereoselectivity. wikipedia.orgbeilstein-journals.org

For amide synthesis, several classes of organocatalysts are effective:

N-Heterocyclic Carbenes (NHCs): NHCs can activate carboxylic acids or aldehydes to form reactive acyl intermediates (e.g., Breslow intermediate), which then react with amines. beilstein-journals.org NHC catalysis is particularly noted for its application in atroposelective reactions, making it relevant for the synthesis of axially chiral derivatives of this compound. beilstein-journals.org

Brønsted Acids: Chiral phosphoric acids (CPAs) and other Brønsted acids can catalyze amide formation by activating the carboxylic acid and/or the amine through hydrogen bonding, facilitating the reaction. beilstein-journals.org

Thioureas: Chiral thiourea (B124793) catalysts operate as hydrogen-bond donors. rsc.orgoaepublish.com They can activate electrophiles and organize substrates in a chiral environment, enabling highly enantioselective cycloadditions and other transformations that could be used to build complex cinnamamide (B152044) derivatives. rsc.orgoaepublish.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that minimize waste and eliminate the use of hazardous substances. mdpi.com The synthesis of this compound can be made more sustainable through several strategies.

A primary goal is to replace stoichiometric coupling reagents with catalytic alternatives. ucl.ac.uk As discussed, both transition metal and organocatalytic methods significantly reduce waste by regenerating the active species, thereby improving atom economy. ucl.ac.ukmdpi.com

Another key aspect is the choice of solvent. Traditional organic solvents often contribute significantly to pollution and pose safety risks. jddhs.com Green chemistry promotes the use of safer alternatives like water, bio-based solvents, or even performing reactions under solvent-free conditions. jddhs.comresearchgate.net For example, boric acid has been used as a simple, green catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. researchgate.net

Other green approaches applicable to the synthesis of this compound and its derivatives include:

Biocatalysis: Using enzymes in aqueous media under mild conditions is an inherently green method for amide bond formation. nih.govrsc.org

Energy Efficiency: Employing techniques like microwave-assisted synthesis can reduce reaction times and energy consumption compared to conventional heating. jptcp.com

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability, while minimizing waste generation. jptcp.com

By integrating these principles, the synthesis of complex molecules like this compound can be achieved with a significantly reduced environmental footprint. jptcp.com

Elucidation of the Molecular and Electronic Structure of N,n Diphenylcinnamamide

Advanced Spectroscopic Characterization for Structural and Conformational Analysis

Spectroscopic methods are fundamental to understanding the structure of N,N-Diphenylcinnamamide in both solution and the solid state. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed, atom-specific information about connectivity, the chemical environment, and the dynamic processes the molecule undergoes.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of molecules in solution. birmingham.ac.ukspectroscopyonline.com For a molecule like this compound, NMR can provide insights into the rotational barriers around its single bonds, particularly the C-N amide bond, which is known to have a partial double bond character leading to restricted rotation and the potential for distinct rotamers. nih.gov

The conformational dynamics of this compound are influenced by several rotational degrees of freedom: rotation around the N-CO bond, the N-Ph bonds, the Cα-Cβ bond, and the Cα-CO bond. Variable-temperature NMR experiments can be employed to study these dynamic processes. rutgers.edu As the temperature is lowered, separate signals for different conformers may be observed if the rate of their interconversion becomes slow on the NMR timescale. rutgers.edu Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be invaluable in establishing through-space proximities between protons, helping to define the preferred conformation(s) in solution. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-N,N-Diphenylcinnamamide (Note: These are estimated values based on standard chemical shift ranges and data from related compounds. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Amide Phenyl (-N(Ph)₂) | 7.20 - 7.50 (m, 10H) | 142.0 (quat.), 129.0, 127.0, 126.0 | Chemical shifts of the two phenyl groups on the nitrogen may be non-equivalent due to hindered rotation. |

| Cinnamoyl Phenyl (-CH=CH-Ph) | 7.30 - 7.60 (m, 5H) | 135.0 (quat.), 130.0, 129.0, 128.0 | Protons and carbons of the cinnamoyl phenyl ring. |

| Vinylic Protons (-CH=CH-) | α-H: ~6.8 (d), β-H: ~7.7 (d) | Cα: ~120.0, Cβ: ~145.0 | The large coupling constant (J ≈ 15 Hz) between α and β protons would confirm the E (trans) configuration. |

Data compiled from general NMR principles and related compound data. acs.orgwashington.edu

Vibrational Spectroscopy (IR, Raman) for Structural Feature Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. imperial.ac.uk These two methods are complementary; IR spectroscopy measures absorption due to vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in polarizability. chemicalbook.com For this compound, these techniques can confirm the presence of key functional groups and provide information about the conjugation within the cinnamoyl moiety.

Key expected vibrational modes for this compound include:

C=O Stretch (Amide I band): This is a very strong and characteristic absorption in the IR spectrum for amides, typically found between 1680-1630 cm⁻¹. spectroscopyonline.com Its exact position is sensitive to conjugation and the electronic environment.

C=C Stretch: The alkene C=C bond stretch in the cinnamoyl group is expected to give a strong signal in the Raman spectrum and a medium-to-strong signal in the IR, typically around 1650-1600 cm⁻¹. horiba.com

Aromatic C=C Stretches: The multiple phenyl rings will exhibit several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. horiba.com

C-N Stretch: The stretching of the amide C-N bond is complex and couples with other vibrations, but it contributes to bands in the 1400-1200 cm⁻¹ region.

=C-H Bending: The out-of-plane bend of the trans-alkene protons is typically a strong band in the IR spectrum around 970 cm⁻¹.

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the specified functional groups.)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium | Strong |

| Vinylic C-H Stretch | =C-H | 3080 - 3010 | Medium | Strong |

| Carbonyl Stretch (Amide I) | C=O | 1680 - 1640 | Strong | Medium |

| Alkene Stretch | C=C | 1650 - 1600 | Medium-Strong | Strong |

| Aromatic Ring Stretches | Ar C=C | 1600 - 1450 | Medium-Strong | Strong |

| Amide C-N Stretch | C-N | 1400 - 1200 | Medium | Medium |

Data compiled from standard vibrational spectroscopy correlation tables. spectroscopyonline.comhoriba.comorgchemboulder.com

Solid-State Structural Analysis of this compound

While spectroscopic methods provide invaluable data on dynamics and functional groups, a definitive understanding of the molecule's three-dimensional arrangement and its packing in the condensed phase can only be achieved through solid-state analysis.

X-ray Crystallography for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic coordinates of a molecule in its crystalline state. nmrdb.orgmdpi.com This method provides unambiguous data on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation as it exists in the crystal lattice. mdpi.com

A search of the Cambridge Structural Database (CSD) and the general scientific literature did not yield a publicly available crystal structure for this compound. Were a suitable single crystal to be grown and analyzed, the resulting data would definitively establish:

The planarity of the amide group.

The torsional angles between the two phenyl rings attached to the nitrogen and the amide plane.

The conformation of the cinnamoyl side chain.

The precise E/Z geometry of the alkene.

This information would provide a crucial experimental benchmark for comparison with computational models and the conformations inferred from solution-state NMR studies.

Intermolecular Interactions in the Solid State

The way molecules pack together in a crystal is dictated by a subtle balance of intermolecular interactions. washington.edu These non-covalent forces, though weaker than covalent bonds, are critical in determining the material's physical properties. aps.org Without an experimental crystal structure, the specific interactions for this compound can only be predicted based on its molecular features.

Given its structure, the following intermolecular interactions would be expected to play a significant role in its crystal packing:

π-π Stacking: With three phenyl rings, π-π stacking interactions are highly probable. These could occur between the phenyl groups on the nitrogen atoms of adjacent molecules or involving the cinnamoyl phenyl ring.

C-H···π Interactions: The numerous aromatic C-H bonds can act as weak hydrogen bond donors to the electron-rich π-systems of the phenyl rings on neighboring molecules.

C-H···O Interactions: The carbonyl oxygen is a potential hydrogen bond acceptor. Weak C-H···O hydrogen bonds involving aromatic or vinylic C-H donors could be significant in directing the crystal packing.

Techniques like Hirshfeld surface analysis could be used to visualize and quantify these interactions if a crystal structure were available. nih.govakademisains.gov.my This analysis partitions the space in the crystal among molecules and maps close intermolecular contacts, providing a detailed picture of the packing environment. mdpi.com

Computational Chemistry for Electronic Structure and Conformational Landscape

Computational chemistry provides a powerful theoretical framework to complement experimental data. birmingham.ac.ukdiva-portal.org Methods like Density Functional Theory (DFT) can be used to model the structure, energetics, and electronic properties of molecules with a high degree of accuracy. rutgers.eduimperial.ac.uk

Although no specific computational studies on this compound have been found in the literature, such an investigation would be highly informative. A typical computational workflow would involve:

Geometry Optimization: Calculating the lowest energy conformation(s) of the molecule in the gas phase. This would predict the bond lengths and angles and, crucially, the preferred torsional angles of the phenyl groups relative to the amide plane.

Conformational Analysis: Mapping the potential energy surface by systematically rotating around key bonds (e.g., the C-N amide bond and the N-Ph bonds). This would quantify the energy barriers to rotation and identify stable and transition-state conformers, providing a theoretical basis for the dynamics observed in NMR. researchgate.net

Frequency Calculations: Predicting the vibrational (IR and Raman) spectra. Comparing these calculated spectra with experimental ones can help validate the accuracy of the computational model and aid in the assignment of experimental bands. nih.gov

Electronic Structure Analysis: Calculating the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key to understanding the molecule's reactivity and electronic properties, such as its behavior in UV-Vis spectroscopy.

Table 3: Potential Applications of Computational Chemistry to this compound

| Computational Method | Objective | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization | Lowest energy structure, bond lengths/angles, preferred conformation. |

| DFT / Ab Initio | Potential Energy Scan | Rotational energy barriers, identification of stable conformers and transition states. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation | Predicted UV-Vis absorption wavelengths, nature of electronic transitions (e.g., π→π*). |

| DFT with GIAO method | NMR Shielding Constants | Predicted ¹H and ¹³C chemical shifts for comparison with experimental data. |

This table describes potential theoretical studies based on standard computational chemistry methodologies. aps.orgresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Molecular Geometry and Conformational Isomers

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is employed to determine the optimized molecular geometry and to explore the potential energy surface for different conformational isomers.

Theoretical calculations for molecular geometry are often performed for an isolated molecule in the gas phase, which can lead to slight deviations when compared to experimental data from solid-state methods like X-ray crystallography. researchgate.netmdpi.com However, a strong correlation between calculated and experimental bond lengths and angles is generally observed. researchgate.net For instance, in related amide structures, the tilt angles between phenyl rings and the amide plane show good agreement between experimental results and DFT calculations. nih.gov

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. Discrepancies between calculated and experimental values can often be attributed to intermolecular interactions, such as hydrogen bonding, present in the crystalline state but absent in gas-phase calculations. als-journal.com

Table 1: Representative Theoretical vs. Experimental Geometric Parameters for Amide-Containing Molecules Note: This table provides a generalized representation of typical data obtained from DFT calculations and experimental methods for molecules containing amide and phenyl groups. Specific values for this compound would require a dedicated computational study.

| Parameter | DFT Calculated Value | Experimental (X-ray) Value | Typical Deviation |

|---|---|---|---|

| Bond Lengths (Å) | |||

| C=O | 1.249 | 1.221 | +0.028 |

| C-N (amide) | 1.386 | 1.347 | +0.039 |

| N-C (phenyl) | 1.445 | 1.437 | +0.008 |

| **Bond Angles (°) ** | |||

| O=C-N | ~122° | ~121° | ~1° |

| C-N-C | ~118° | ~117° | ~1° |

| Dihedral Angles (°) | |||

| Amide/Phenyl Tilt | ~27° | ~29° | ~2° |

Conformational analysis through methods like scanning the potential energy surface by varying specific dihedral angles helps in identifying the most stable conformations and the energy barriers between them. nih.gov For this compound, the rotation around the C-N bonds and the C-C single bonds of the cinnamoyl group would be critical in defining its conformational landscape.

Molecular Dynamics Simulations for Conformational Flexibility in Solution

While DFT and ab initio calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their conformational flexibility in a solution environment. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's structure evolves. nih.gov

To perform an MD simulation, the molecule is typically placed in a simulation box filled with solvent molecules, such as water. bonvinlab.org The system is then subjected to energy minimization to remove unfavorable atomic clashes, followed by a period of equilibration where temperature and pressure are stabilized to mimic experimental conditions. nih.govbonvinlab.org

Analysis of the MD trajectory provides insights into the dynamic nature of the molecule. Key parameters include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms from their initial position over time. A stable RMSD value suggests the system has reached equilibrium. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual atoms or residues around their average position. nih.gov Higher RMSF values correspond to more flexible regions of the molecule, such as loops or the ends of side chains. nih.gov For this compound, high flexibility would be expected in the phenyl rings and the terminal part of the cinnamoyl group.

MD simulations can reveal how the solvent influences the conformational preferences of this compound. The presence of a solvent can stabilize certain conformers that might be less favorable in the gas phase. plos.org The simulations can also track changes in key dihedral angles over time, showing transitions between different conformational states. mdpi.com This provides a dynamic view of the conformational equilibria that complements the static picture from DFT calculations.

Table 3: Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| RMSD | Overall structural stability and convergence of the simulation. nih.gov | Indicates if the molecule maintains a stable average conformation in solution. |

| RMSF | Flexibility of specific parts of the molecule. nih.gov | Identifies the mobility of the two phenyl rings and the cinnamoyl substituent. |

| Dihedral Angle Distribution | Preferred rotational states of specific bonds. mdpi.com | Shows the most populated conformations around the C-N and C-C single bonds. |

| Solvent Accessible Surface Area (SASA) | The area of the molecule exposed to the solvent. | Reveals which parts of the molecule are most likely to interact with the solvent. |

By combining MD simulations with quantum mechanical calculations, a multi-scale model can be developed to provide a thorough understanding of the structure, dynamics, and electronic properties of this compound in realistic environments.

Mechanistic Investigations and Reaction Kinetics of N,n Diphenylcinnamamide Transformations

Detailed Reaction Mechanisms Involving N,N-Diphenylcinnamamide

The principal reaction pathways for this compound are governed by the electronic properties of its constituent groups. The amide group is subject to nucleophilic attack at the carbonyl carbon, while the conjugated double bond is susceptible to electrophilic, nucleophilic (conjugate), and radical additions.

Nucleophilic Acyl Substitution Pathways of the Amide Moiety

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives. lscollege.ac.in The reaction proceeds via a two-stage addition-elimination mechanism. vanderbilt.edu In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate. lscollege.ac.in This is followed by the collapse of this intermediate, reforming the carbonyl double bond and expelling the leaving group. vanderbilt.edu

For this compound, the leaving group is the diphenylamide anion ((C₆H₅)₂N⁻). Amides are generally the least reactive among common acid derivatives because the amide anion is a very poor leaving group. uomustansiriyah.edu.iq Consequently, these reactions, such as hydrolysis, often require harsh conditions like strong acid or base and heating to proceed at a reasonable rate. youtube.com

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and activates it toward attack by even weak nucleophiles like water. youtube.combyjus.com The subsequent tetrahedral intermediate contains a protonated diphenylamine (B1679370) moiety, which is a much better leaving group (as the neutral diphenylamine) than the corresponding anion. byjus.com

Base-Catalyzed Mechanism: In the presence of a strong base, such as hydroxide, the nucleophile directly attacks the carbonyl carbon. youtube.com However, the subsequent elimination step is difficult due to the poor leaving group ability of the diphenylamide anion. For the reaction to proceed, the incoming nucleophile must be a significantly stronger base than the leaving group. lscollege.ac.in

Electrophilic Additions to the Cinnamoyl Olefin

The carbon-carbon double bond in the cinnamoyl group of this compound is part of an α,β-unsaturated system. The conjugation with the carbonyl group renders the β-carbon electrophilic, susceptible to attack by nucleophiles in what is known as a conjugate or 1,4-addition. libretexts.orgmasterorganicchemistry.com However, the double bond can also undergo direct electrophilic addition.

In an electrophilic addition reaction, an electrophile (E⁺) attacks the π-electron system of the double bond. This attack typically occurs at the α-carbon, leading to the formation of a resonance-stabilized carbocation intermediate with the positive charge delocalized between the β-carbon and the carbonyl oxygen. The subsequent attack by a nucleophile (Nu⁻) on the β-carbon completes the addition process.

Radical and Photochemical Reaction Mechanisms of this compound

This compound possesses moieties that are susceptible to radical and photochemical transformations.

Radical Addition: The olefinic double bond can undergo free-radical addition. youtube.com This chain reaction is initiated by a radical species, which adds to the double bond, typically at the less substituted α-carbon, to generate a more stable benzylic radical at the β-carbon. This new radical can then propagate the chain by reacting with another molecule.

Photochemical Cyclization: The diphenylamine portion of the molecule is structurally similar to compounds known to undergo photoinduced [6π]-electrocyclization. researchgate.netacs.org Upon irradiation with UV light, diphenylamine and its derivatives can cyclize to form carbazoles. researchgate.netacs.orgarxiv.org It is plausible that this compound could undergo a similar intramolecular photochemical reaction, leading to a carbazole-based structure. This type of reaction often proceeds through an excited triplet state.

Quantitative Kinetic Studies of this compound Reactions

Quantitative kinetic studies provide insight into reaction rates and the factors that influence them. This involves determining the reaction's rate law, which is a mathematical expression linking the reaction rate to reactant concentrations. opentextbc.ca

Determination of Rate Laws and Rate Constants

The rate law for a reaction must be determined experimentally and cannot be predicted from the reaction stoichiometry alone. davidson.edu A common technique is the method of initial rates. davidson.edukhanacademy.orgfiveable.me This method involves measuring the initial reaction rate at various initial concentrations of the reactants. opentextbc.cadavidson.edu

Consider the hypothetical acid-catalyzed hydrolysis of this compound: this compound + H₃O⁺ → Cinnamic Acid + (C₆H₅)₂NH₂⁺

The rate law would take the form: Rate = k[this compound]ᵐ[H₃O⁺]ⁿ, where k is the rate constant, and m and n are the reaction orders with respect to each reactant. davidson.edu

To determine the orders m and n, one would compare experiments where the concentration of one reactant is changed while the other is held constant.

Hypothetical Kinetic Data for the Hydrolysis of this compound

| Trial | [this compound]₀ (M) | [H₃O⁺]₀ (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

Determining the order for this compound (m): Comparing trials 1 and 2, the concentration of this compound is doubled while [H₃O⁺] is constant. The initial rate also doubles (3.0 x 10⁻⁵ / 1.5 x 10⁻⁵ = 2). Therefore, the reaction is first order with respect to this compound (m=1). libretexts.org

Determining the order for H₃O⁺ (n): Comparing trials 1 and 3, the concentration of H₃O⁺ is doubled while [this compound] is constant. The initial rate also doubles (3.0 x 10⁻⁵ / 1.5 x 10⁻⁵ = 2). Therefore, the reaction is also first order with respect to H₃O⁺ (n=1). libretexts.org

The resulting rate law is: Rate = k[this compound][H₃O⁺] .

The rate constant (k) can be calculated using data from any trial. Using Trial 1: k = Rate / ([this compound][H₃O⁺]) = (1.5 x 10⁻⁵ M/s) / (0.10 M * 0.10 M) = 1.5 x 10⁻³ M⁻¹s⁻¹

Influence of Solvent Effects and Temperature on Reaction Rates

The rate of a chemical reaction is significantly influenced by the solvent and temperature.

Solvent Effects: The polarity of the solvent can dramatically affect reaction rates, particularly for reactions that involve charged intermediates or transition states. libretexts.orgquora.com For nucleophilic acyl substitution on this compound, which proceeds through a charged tetrahedral intermediate, a polar protic solvent would be expected to increase the reaction rate. wfu.edu Polar protic solvents like water or methanol (B129727) can stabilize the charged intermediate through hydrogen bonding, lowering the activation energy of the reaction. blogspot.com Conversely, polar aprotic solvents (like DMSO or DMF) are also effective, as they can solvate the cation of a nucleophilic salt, freeing the "naked" anion to be a more potent nucleophile. wfu.edublogspot.com

Hypothetical Influence of Solvent Polarity on a Reaction Rate Constant (k)

| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |

|---|---|---|

| Dioxane | 2.2 | 1 |

| Chloroform | 4.8 | 15 |

| Acetone | 21 | 500 |

| Methanol | 33 | 4,000 |

Temperature Effects: Increasing the temperature generally increases the rate of chemical reactions. This is because a higher temperature provides more molecules with the necessary activation energy to overcome the energy barrier for the reaction. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which shows that the rate constant increases exponentially with temperature.

Derivatization Chemistry and Functional Modification of N,n Diphenylcinnamamide

Strategic Functionalization of the Amide Nitrogen in N,N-Diphenylcinnamamide

The amide nitrogen in this compound, while sterically hindered by the two phenyl groups, can be a target for functionalization, although direct modification is challenging. General strategies for amide functionalization often focus on the activation of the C-N bond or adjacent C-H bonds.

One potential, though not specifically reported for this compound, is the oxidative functionalization of C-H bonds adjacent to the amide nitrogen. A method developed by Yu and Shen in 2014 demonstrates the tert-butylperoxyamido acetal (B89532) generation from various N-benzyl amides using tert-butyl hydroperoxide (TBHP) as an oxidant and tetrabutylammonium (B224687) iodide as a catalyst organic-chemistry.org. This approach allows for the subsequent introduction of different functional groups.

Another advanced strategy that could be hypothetically applied is photoinduced remote functionalization. This involves the generation of electrophilic amidyl radicals which can then undergo intramolecular hydrogen atom transfer to functionalize distal C-H bonds nih.gov. While this has been demonstrated on other amides, its application to this compound remains an area for future exploration.

Chemical Modifications at the Cinnamoyl Moiety of this compound

The cinnamoyl moiety of this compound offers a rich platform for chemical modifications, particularly at the carbon-carbon double bond and the carbonyl group.

A notable transformation is the electrophilic cyclization of N-arylcinnamamides. Research by Ren and colleagues in 2017 detailed the synthesis of cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones from the reaction of N-arylcinnamamides, including this compound, with N-thiosuccinimides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) sorbonne-universite.fr. This reaction proceeds via an electrophilic addition to the double bond followed by an intramolecular cyclization, stereoselectively forming the cis-product sorbonne-universite.fr. The reaction demonstrates the utility of the cinnamoyl double bond as a handle for constructing more complex heterocyclic structures.

Table 1: Cyclization of this compound with N-(p-tolylthio)succinimide sorbonne-universite.fr

| Entry | Lewis Acid | Equivalents of Lewis Acid | Solvent | Temperature | Yield (%) |

| 1 | BF₃·OEt₂ | 1 | DCM | rt | - |

| 2 | BF₃·OEt₂ | 2 | DCM | rt | 86 |

| 3 | AlCl₃ | 2 | DCM | rt | 45 |

| 4 | FeCl₃ | 2 | DCM | rt | 52 |

| 5 | TiCl₄ | 2 | DCM | rt | 68 |

Reaction conditions: N-methyl-N-phenylcinnamamide (as a model substrate), N-(p-tolylthio)succinimide (2 equiv), Lewis acid, DCM, room temperature, 24 h. sorbonne-universite.fr The study notes that this compound also undergoes this cyclization sorbonne-universite.fr.

Another key reaction involves the nucleophilic addition to the carbonyl group of the cinnamoyl moiety. A 1957 study in The Journal of Organic Chemistry described the reaction of this compound with methylmagnesium iodide, a Grignard reagent dss.go.th. This reaction targets the electrophilic carbon of the carbonyl group, leading to the formation of a tertiary alcohol after hydrolysis. This classic organometallic reaction highlights the reactivity of the carbonyl group towards strong nucleophiles.

Design of Functional this compound Analogs for Specific Reactivity

The derivatization of this compound can lead to the design of functional analogs with novel properties and reactivity. The synthesis of dihydroquinolinone derivatives, as described by Ren et al., is a prime example of creating a new molecular scaffold from this compound sorbonne-universite.fr. These resulting heterocyclic compounds have a distinct and potentially biologically active structure compared to the parent molecule.

Furthermore, while not originating from this compound itself, the broader field of cinnamamide (B152044) chemistry provides a blueprint for designing functional analogs. For instance, the synthesis of various N-substituted cinnamamide derivatives has been explored for their potential biological activities, including as antifeedants researchgate.net. By strategically modifying the phenyl groups on the amide nitrogen or the phenyl group on the cinnamoyl moiety of this compound, it is conceivable to tune the electronic and steric properties of the molecule to achieve specific reactivity or biological effects.

The oxidative coupling of alkenes with amides, which has been used to synthesize (E)-N,N-diphenylcinnamamide, also points towards a strategy for creating a library of analogs by varying the alkene and amide starting materials rsc.org. This approach could lead to a diverse range of cinnamamide derivatives with tailored functionalities.

Advanced Research Applications of N,n Diphenylcinnamamide in Chemical Sciences

Catalytic Applications and Ligand Design

Catalysis is a cornerstone of modern chemical synthesis, enabling the efficient and selective production of a wide array of chemical products. The design of new catalysts and ligands is a continuous effort to improve reaction rates, yields, and stereoselectivity.

N,N-Diphenylcinnamamide as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com These auxiliaries, which are themselves chiral, are a key tool in asymmetric synthesis. nih.govresearchgate.net Following a thorough review of available scientific literature, there is no documented evidence of this compound being employed as a chiral auxiliary or as a chiral ligand in asymmetric catalysis. The established classes of chiral auxiliaries, such as oxazolidinones and sulfur-based auxiliaries, have been extensively studied and applied in various asymmetric transformations. wikipedia.orgscielo.org.mx However, similar applications for this compound have not been reported.

Derivatives of this compound in Organocatalysis

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This field has grown significantly, providing an alternative to metal-based catalysts. Research into the synthesis and catalytic activity of various organic molecules is an active area. semanticscholar.orgmdpi.com However, a comprehensive search of scientific databases reveals no studies on the synthesis or application of derivatives of this compound as organocatalysts.

Role of this compound in Homogeneous and Heterogeneous Catalytic Systems

Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, while heterogeneous catalysis involves a catalyst in a different phase from the reactants. albrechtresearch.comwikipedia.org Ligands play a crucial role in homogeneous catalysis by modifying the properties of the metal center. nih.govrsc.orgrug.nl In heterogeneous catalysis, the catalyst is often a solid material that provides an active surface for the reaction to occur. wikipedia.orgmdpi.comresearchgate.net Despite the broad scope of research in both homogeneous and heterogeneous catalysis, there are no available studies that describe a role for this compound, either as a ligand in a homogeneous system or as a component in a heterogeneous catalytic system.

Materials Science and Engineering Innovations with this compound

Materials science is a multidisciplinary field that investigates the relationship between the structure of materials at atomic or molecular scales and their macroscopic properties. The development of new materials with tailored properties is a primary goal of this field.

Incorporation of this compound into Polymer Architectures

The synthesis of polymers with complex architectures is a key area of polymer chemistry, leading to materials with unique properties. mdpi.com This can involve the polymerization of functional monomers or the modification of existing polymers. mdpi.comrsc.org A review of the literature indicates that there are no published studies on the incorporation of this compound into polymer architectures, either as a monomer, a cross-linking agent, or a functional side group. Research in this area has focused on other N-substituted monomers like N-vinylcarbazole and various acrylamide (B121943) derivatives. mdpi.comnih.gov

This compound-Based Hybrid Materials and Composites

Hybrid materials and composites are formed by combining two or more different materials to create a new material with enhanced properties. mdpi.comcrimsonpublishers.comresearcher.life This is a broad and active area of research, with applications ranging from electronics to biomedical devices. elsevier.comresearchgate.net Based on a thorough literature search, there is no information available on the development or study of this compound-based hybrid materials or composites.

Exploration in Organic Optoelectronic Materials

This compound and its derivatives are gaining attention in the field of organic optoelectronics, which utilizes organic materials in electronic and optical devices. jlu.edu.cn A key area of investigation is their charge transfer properties, which are fundamental to the performance of devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netaps.org

Charge transfer in organic molecules is crucial for their application in electronic devices. researchgate.net The efficiency of these devices often depends on how well charges (electrons and holes) can move through the organic material. researchgate.net In the context of this compound-related structures, researchers are exploring how modifications to the molecular framework can influence these charge transfer characteristics.

Detailed Research Findings:

Recent studies on related charge-transfer cocrystals, which involve distinct electron donor and acceptor molecules, have provided insights into the fundamental processes. sciopen.com For instance, the study of coronene (B32277) (COR) as an electron donor and 1,2,4,5-tetracyanobenzene (TCNB) as an electron acceptor in a cocrystal has demonstrated efficient electronic coupling and the formation of charge-transfer excitons. sciopen.com Theoretical calculations and spectroscopic analysis of such systems help to understand the electronic structure and charge redistribution upon photoexcitation. sciopen.com

Time-resolved fluorescence spectroscopy and transient transmission spectroscopy are powerful techniques used to probe the ultrafast dynamics of charge transfer. sciopen.com These methods have revealed the rapid formation of charge transfer excitons in donor-acceptor systems. sciopen.com The insights gained from these studies on model systems can guide the design of new materials based on the this compound scaffold with optimized charge transport properties for advanced optoelectronic applications. researchgate.net

Below is a table summarizing key parameters often investigated in the study of charge transfer properties in organic materials.

| Parameter | Description | Relevance to Optoelectronics |

| HOMO/LUMO Energy Levels | The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). | Determines the ease of charge injection from electrodes and the open-circuit voltage in solar cells. researchgate.net |

| Charge Carrier Mobility | The speed at which charge carriers (electrons and holes) move through the material under an electric field. | High mobility is essential for efficient current flow in transistors and LEDs. |

| Exciton (B1674681) Binding Energy | The energy required to separate a photo-generated electron-hole pair (exciton). | A lower exciton binding energy is desirable for efficient charge separation in solar cells. aps.org |

| Photoluminescence Quantum Yield (PLQY) | The ratio of photons emitted to photons absorbed. | A high PLQY is crucial for the efficiency of OLEDs. researchgate.net |

| Charge Transfer Rate | The speed at which an electron is transferred from a donor to an acceptor molecule. | A fast charge transfer rate is critical for the performance of organic solar cells. aps.org |

Supramolecular Chemistry and Self-Assembly of this compound Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. primescholars.com this compound, with its potential for various intermolecular forces, is a promising building block for creating complex, self-assembled structures.

Molecular Recognition and Host-Guest Interactions Involving this compound

Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions. wikipedia.org This principle is fundamental to many biological processes and is increasingly harnessed in materials science. wikipedia.org In the context of this compound, its structural features, including aromatic rings and the amide group, can participate in various non-covalent interactions such as π-π stacking, hydrogen bonding, and van der Waals forces. primescholars.com

These interactions allow this compound derivatives to act as either hosts or guests in supramolecular complexes. wikipedia.org For example, the phenyl groups can engage in π-π stacking with other aromatic systems, while the amide functionality can form hydrogen bonds. The specificity of these interactions can be tuned by modifying the chemical structure of the molecule, leading to selective recognition of particular guest molecules.

The study of host-guest chemistry often involves determining the association constant (Ka), which quantifies the strength of the interaction between the host and guest. unizg.hr Techniques such as nuclear magnetic resonance (NMR) spectroscopy and fluorescence spectroscopy are commonly used to study these interactions and determine their strength. unizg.hrnih.gov

| Interaction Type | Description | Potential Role of this compound |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The multiple phenyl rings can participate in stacking with other aromatic molecules. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | The amide group (N-H and C=O) can act as both a hydrogen bond donor and acceptor. |

| Host-Guest Complexation | The formation of a larger structure through the binding of a "host" molecule that encloses a "guest" molecule. primescholars.com | This compound could be designed to form a cavity (host) or to fit into the cavity of another molecule (guest). |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | These forces contribute to the overall stability of supramolecular assemblies. primescholars.com |

Directed Self-Assembly of this compound-Containing Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures. rsc.org By carefully designing the molecular building blocks, it is possible to direct their assembly into specific architectures with desired functions. nih.gov this compound derivatives are versatile building blocks for creating a variety of self-assembled nanostructures, such as nanofibers, vesicles, and gels. rsc.org

The process of self-assembly can be influenced by various factors, including solvent, temperature, and the presence of other molecules. nih.gov For instance, in a study involving a derivative of N,N'-diphenyl-dihydrodibenzo[a,c]phenazine, the self-assembly process was observed to transform from a metastable state to a thermodynamically stable state over time, with corresponding changes in fluorescence. rsc.org

Directed self-assembly is a powerful strategy for creating complex and functional materials from the bottom up. rsc.orgnih.gov By encoding specific recognition motifs into this compound-based molecules, it is possible to guide their assembly into predefined patterns and structures. This approach has significant potential for applications in nanotechnology, materials science, and biomedicine. rsc.org

This compound in Sensor Development (chemical sensing principles)

The principles of molecular recognition and self-assembly involving this compound can be harnessed for the development of chemical sensors. mdpi.com A chemical sensor is a device that transforms chemical information into an analytically useful signal. The interaction of an analyte with a receptor molecule, which could be an this compound derivative, can lead to a detectable change in a physical property, such as fluorescence or an electrochemical signal. abechem.comiapchem.org

For example, a sensor could be designed where the binding of a specific ion or molecule to an this compound-based host disrupts its self-assembled structure, leading to a change in its fluorescence emission. nih.gov This "turn-on" or "turn-off" fluorescence response can be used to quantify the concentration of the analyte. nih.gov

Electrochemical sensors are another important class of sensing devices. frontiersin.org In this case, the binding of an analyte to a modified electrode surface, potentially functionalized with this compound derivatives, can alter its electrochemical properties, such as impedance or current. mdpi.com These changes can be measured and correlated to the analyte concentration. mdpi.com

The selectivity of a chemical sensor is determined by the specific molecular recognition between the receptor and the analyte. By tailoring the structure of the this compound building block, it is possible to create sensors that are highly selective for a particular target molecule.

| Sensing Principle | Description | Potential Application with this compound |

| Fluorescence Spectroscopy | Measures the fluorescence from a sample. Changes in fluorescence intensity or wavelength upon analyte binding can be used for sensing. | An this compound derivative could be designed to exhibit a change in its fluorescence properties upon binding to a target analyte. nih.gov |

| Electrochemical Sensing | Measures changes in electrical properties (e.g., current, potential, impedance) of an electrode modified with a receptor. | An electrode could be functionalized with an this compound-based material to selectively bind an analyte and produce an electrical signal. frontiersin.org |

| Colorimetry | Measures changes in color. | A system where the interaction of an analyte with an this compound assembly leads to a visible color change. mdpi.com |

Integrated Computational and Experimental Approaches for N,n Diphenylcinnamamide Research

Synergistic Use of DFT and Spectroscopic Data for Structure-Reactivity Correlations

A powerful strategy for elucidating the molecular structure and electronic properties of N,N-Diphenylcinnamamide involves the synergistic use of Density Functional Theory (DFT) calculations and experimental spectroscopic data. mdpi.comnih.gov DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, providing insights into optimized geometry, vibrational frequencies, and NMR chemical shifts. wu.ac.thnih.gov When theoretical data from DFT calculations are compared with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, it provides a robust validation of the computed molecular model and allows for a detailed assignment of the spectroscopic signals. researchgate.netnih.gov

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict the ground-state molecular geometry. nih.govnih.gov From this optimized structure, theoretical vibrational frequencies and NMR chemical shifts can be calculated. nih.gov The calculated IR spectrum can be compared with the experimental FT-IR spectrum to assign specific vibrational modes, such as the characteristic C=O stretch of the amide group, the C=C stretch of the vinyl group, and various C-H and C-N vibrations. researchgate.net Similarly, NMR chemical shifts can be computed using the Gauge-Independent Atomic Orbital (GIAO) method and correlated with experimental ¹H and ¹³C NMR spectra, aiding in the unambiguous assignment of resonances for each proton and carbon atom in the molecule. nih.govnih.gov

Excellent correlation between the calculated and experimental data confirms that the computed structure is a good representation of the molecule in its actual state. mdpi.comorientjchem.org Once validated, the DFT model can be used to explore other electronic properties that are not directly accessible through experiment. Analyses such as Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) can reveal crucial information about the molecule's reactivity. nih.govnih.govorientjchem.org NBO analysis provides insights into charge distribution and hyperconjugative interactions, while MEP maps visualize the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govorientjchem.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen, indicating a site for electrophilic attack, and positive potentials around the amide and vinyl protons. orientjchem.org This combined approach provides a detailed picture of the molecule's structure and electronic landscape, forming a solid basis for understanding and predicting its chemical reactivity. wu.ac.th

Table 1: Comparison of Experimental and DFT-Calculated Spectroscopic Data for this compound (Illustrative) This table presents hypothetical yet representative data based on published values for analogous compounds like N-(3-nitrophenyl)cinnamamide and other amide derivatives to illustrate the correlation between experimental and theoretical values.

| Parameter | Experimental Value | Calculated Value (DFT/B3LYP) | Assignment |

| FT-IR (cm⁻¹) | ~1660 | 1658 | C=O stretch (Amide I) |

| ~1625 | 1622 | C=C stretch (vinyl) | |

| ~1350 | 1345 | C-N stretch | |

| ¹H NMR (δ, ppm) | ~7.4-7.6 | 7.55 | Phenyl-H |

| ~7.2-7.4 | 7.30 | Phenyl-H | |

| ~6.9-7.1 | 7.05 | Vinyl-H (α to C=O) | |

| ¹³C NMR (δ, ppm) | ~165 | 164.5 | C=O (carbonyl) |

| ~142 | 141.8 | C=C (β to C=O) | |

| ~120-140 | 121-139 | Aromatic & Vinyl C |

Computational Screening and Design of Novel this compound Derivatives

Computational methods provide a powerful platform for the rational design and screening of novel derivatives of this compound for targeted applications, such as drug discovery. ijdrt.comvu.nl This in silico approach accelerates the identification of promising lead compounds by evaluating large virtual libraries of molecules, thereby saving significant time and resources compared to traditional experimental synthesis and testing. ijdrt.comnih.gov The process typically involves structure-based virtual screening, where molecular docking is used to predict the binding affinity and orientation of candidate molecules within the active site of a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net

The process begins with the creation of a virtual library of this compound derivatives. This is achieved by systematically modifying the parent structure, for instance, by adding various functional groups (e.g., -OH, -Cl, -OCH₃, -NO₂) at different positions on the two phenyl rings and the cinnamoyl moiety. Computational tools can generate thousands of such virtual compounds. ikm.org.my These derivatives are then docked into the three-dimensional structure of a target protein, which can be obtained from crystallographic databases or generated via homology modeling. nih.gov Docking algorithms calculate a "docking score" or binding energy for each compound, which estimates the strength of the interaction between the ligand and the protein. ikm.org.myjapsonline.com Compounds with the most favorable scores, indicating stronger potential binding, are prioritized. japsonline.com

Beyond just the binding affinity, the analysis of the docked poses reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding. japsonline.com This information is critical for understanding the structure-activity relationship (SAR) and for further optimization of the lead compounds. researchgate.net For example, a study on N-substituted cinnamamide (B152044) derivatives identified compounds with high binding affinity to targets like COX-2 and TNF-α through molecular docking, guiding the selection of candidates for synthesis. researchgate.net Following the in silico screening, the most promising derivatives, often those with high predicted affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, are selected for chemical synthesis and subsequent experimental validation. ikm.org.mynih.gov

Table 2: Hypothetical Virtual Screening Results for Designed this compound Derivatives against a Target Kinase This table illustrates potential outcomes from a molecular docking study, showing how different substituents could influence binding affinity.

| Derivative | Structure Modification | Docking Score (kcal/mol) | Key Predicted Interactions |

| Parent | This compound | -7.2 | Hydrophobic interaction with Phe, Leu |

| D-1 | 4'-hydroxy on one phenyl ring | -8.5 | H-bond with Asp; Hydrophobic |

| D-2 | 4-nitro on cinnamoyl ring | -7.8 | H-bond with Ser; π-π stacking |

| D-3 | 3',4'-dichloro on one phenyl ring | -8.1 | Halogen bond with Gly; Hydrophobic |

| D-4 | 4-methoxy on cinnamoyl ring | -7.5 | H-bond with backbone NH |

Predictive Modeling for Reaction Outcomes and Product Selectivity

Predictive modeling, particularly through the application of machine learning (ML), is transforming chemical synthesis by enabling the forecast of reaction outcomes, such as yield and selectivity, before a reaction is ever run in the lab. princeton.eduaiche.org This approach is highly relevant to the synthesis of this compound, which is typically formed via an amide coupling or C-N cross-coupling reaction. These models are trained on large, high-quality datasets, often generated through high-throughput experimentation (HTE), which contain information on numerous reactions performed under varying conditions. chemrxiv.orgrsc.org

To predict the yield of an this compound synthesis, an ML model, such as a random forest or neural network, is trained on a dataset of similar amide coupling reactions. princeton.edunih.gov The input for the model consists of a set of "descriptors" or "features" that numerically represent the reactants, reagents, and conditions. enamine.net These features can include:

Structural and Electronic Descriptors: Derived from DFT calculations, these can include properties like HOMO-LUMO energies, partial atomic charges, and dipole moments of the reactants (e.g., a cinnamoyl chloride derivative and diphenylamine). researchgate.net

Topological and Physicochemical Descriptors: These include molecular fingerprints (e.g., ECFP), molecular weight, logP, and the number of hydrogen bond donors/acceptors. kaust.edu.sa

Reaction Condition Descriptors: These can encode the type of catalyst, base, solvent, and the reaction temperature. kaust.edu.sa

The model learns the complex, often non-linear relationships between these input features and the experimentally determined reaction yield. princeton.educhemrxiv.org Once trained, the model can be used to predict the outcome for a new, unseen combination of reactants and conditions, allowing chemists to computationally screen for the optimal conditions to maximize the yield of this compound. rsc.orgnih.gov Studies on C-N cross-coupling and amide bond formation have shown that ML models can successfully predict reaction yields with high accuracy, identify which features are most important for success, and even generalize to new substrates not included in the initial training set. princeton.edursc.org However, the performance of these models is highly dependent on the quality and diversity of the training data, with models trained on inconsistent literature data often performing poorly compared to those trained on systematic HTE data. aiche.orgnih.govenamine.net

Table 3: Key Descriptor Classes and Their Potential Importance in Predicting this compound Synthesis Yield This table outlines types of features used in machine learning models for reaction prediction, based on published methodologies.

| Descriptor Class | Example Features | Potential Impact on Yield Prediction |

| Reactant Electronic Properties | Hammett parameters, HOMO/LUMO energies, ¹³C NMR shifts of carbonyl carbon | High: Governs the intrinsic reactivity of the electrophile (cinnamoyl derivative) and nucleophile (diphenylamine). |

| Reactant Steric Properties | Sterimol parameters, Cone angle | High: Determines steric hindrance at the reaction center, affecting accessibility. |

| Catalyst/Ligand Properties | Bite angle, Buried volume (%Vbur) | Medium-High: Crucial for C-N cross-coupling reactions, influencing catalytic cycle efficiency. |

| Solvent/Base Properties | Polarity, pKa | Medium: Affects solubility, reactant activation, and stabilization of intermediates. |

| Molecular Fingerprints | ECFP, Morgan Fingerprints | High: Captures detailed topological features of all components in an unbiased manner. |

Future Directions and Emerging Research Frontiers for N,n Diphenylcinnamamide

Development of Novel N,N-Diphenylcinnamamide-Based Functional Molecules

The rigid and conjugated structure of this compound makes it an excellent building block for the synthesis of complex functional molecules. vulcanchem.com Researchers are increasingly using it as a precursor to create novel compounds with specific biological activities and material properties.

A significant area of development is in the synthesis of heterocyclic scaffolds, which are prominent in medicinal chemistry. For instance, this compound serves as a key starting material for creating 3,4-dihydroquinolin-2(1H)-ones, a class of compounds recognized for their potential antitumor and antimicrobial activities. vulcanchem.comsorbonne-universite.fr A notable synthesis involves the electrophilic cyclization of this compound to produce cis-1,4-diphenyl-3-(p-tolylthio)-3,4-dihydroquinolin-2(1H)-one with a high yield of 96%. sorbonne-universite.fr This demonstrates the compound's utility in generating structurally complex and pharmacologically relevant molecules.

Furthermore, this compound has been identified as a naturally occurring allelochemical with potential applications in agriculture as an antifeedant. researchgate.net Its activity against insect larvae, such as Spodoptera exigua, highlights its potential as a lead compound for developing new biopesticides. researchgate.netresearchgate.net Modifications to the core structure could lead to enhanced potency and selectivity, offering an alternative to conventional synthetic pesticides. researchgate.net

The development of these functional molecules showcases the versatility of this compound as a platform for innovation in both medicine and agriculture.

Table 1: Examples of Functional Molecules Derived from this compound

| Derived Molecule Class | Specific Example | Potential Application | Reference |

|---|---|---|---|

| Dihydroquinolinones | cis-1,4-Diphenyl-3-(p-tolylthio)-3,4-dihydroquinolin-2(1H)-one | Antitumor, Antimicrobial | vulcanchem.comsorbonne-universite.fr |

| Oxindoles | 1,3-Diphenyloxindole | Pharmaceutical Synthesis | rsc.org |

| Allelochemicals | This compound (itself) | Antifeedant, Biopesticide | researchgate.netresearchgate.net |

Exploration of this compound in Emerging Catalytic Transformations

This compound is proving to be a valuable substrate in a variety of emerging catalytic transformations, enabling the efficient synthesis of complex heterocyclic structures. Its activated carbon-carbon double bond and the adjacent amide functionality provide multiple sites for catalytic functionalization.

One prominent example is its use in Lewis acid-catalyzed electrophilic cyclization reactions. In the presence of boron trifluoride etherate (BF₃·OEt₂), this compound reacts with N-thiosuccinimides to stereoselectively form cis-4-aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones. sorbonne-universite.fr This transformation proceeds through the formation of a benzyl (B1604629) cation intermediate, which then undergoes an intramolecular electrophilic attack on one of the phenyl rings of the amide. sorbonne-universite.fr

Another significant advancement is the use of this compound in palladium-catalyzed intramolecular C-H alkenylation. rsc.org This reaction provides a direct route to synthesize 3-benzylidene-1-phenyloxindole, demonstrating a powerful strategy for C-H functionalization. The process highlights the potential for creating complex molecular architectures from relatively simple precursors through modern catalytic methods. rsc.org These examples underscore the expanding role of this compound as a key substrate in the development of novel and efficient catalytic methodologies for constructing valuable organic molecules.

Table 2: Catalytic Transformations Involving this compound as a Substrate

| Catalytic Transformation | Catalyst/Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Electrophilic Thioarylation and Cyclization | BF₃·OEt₂ | cis-4-Aryl-3-arylthio-3,4-dihydroquinolin-2(1H)-ones | High stereoselectivity and yield (up to 96%). sorbonne-universite.fr | sorbonne-universite.fr |

| Intramolecular Aromatic C–H Alkenylation | Palladium (Pd) catalyst | Oxindoles | Efficient synthesis of oxindoles via C-H activation. rsc.org | rsc.org |

Advanced Characterization Techniques for Understanding this compound Behavior at Interfaces

Understanding the molecular conformation and electronic properties of this compound is crucial for predicting its behavior in various environments, including at material interfaces. Advanced spectroscopic techniques are essential tools for these characterizations, providing insights that can guide the design of new materials and functional systems.

Ultraviolet (UV) absorption spectroscopy has been employed to study the electronic structure of this compound and related compounds. cdnsciencepub.com The position of the absorption maximum (λmax) is sensitive to the planarity of the molecule and the electronic effects of its substituent groups. For this compound, the distortion from planarity, caused by steric hindrance, influences its spectral properties. cdnsciencepub.com For example, the introduction of a terminal cyano group results in a noticeable bathochromic (red) shift, although this shift is less pronounced than in simpler cinnamamides, indicating a more complex interplay of steric and electronic factors. cdnsciencepub.com

While direct studies on the behavior of this compound at solid-state or liquid-liquid interfaces are not extensively documented, the foundational data from techniques like UV spectroscopy are critical. This knowledge is fundamental for modeling how the molecule might orient itself and interact with surfaces, which is vital for applications in materials science where interfacial properties often dictate performance. vulcanchem.comnih.gov Future research could employ surface-sensitive techniques like scanning probe microscopy or sum-frequency generation spectroscopy to directly probe the interfacial behavior of thin films or self-assembled monolayers containing this compound. researchgate.net

Table 3: Spectroscopic Characterization of this compound

| Technique | Parameter Measured | Observation/Finding | Significance | Reference |

|---|---|---|---|---|

| Ultraviolet (UV) Absorption Spectroscopy | Absorption Maximum (λmax) | The λmax is influenced by molecular conformation and substituent effects. cdnsciencepub.com | Provides insight into the electronic structure and degree of conjugation. cdnsciencepub.com | cdnsciencepub.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (δ) and Coupling Constants (J) | ¹H NMR confirms the structure, with a characteristic doublet for the vinylic proton at ~7.77 ppm. rsc.org | Essential for structural elucidation and purity assessment of synthesized derivatives. rsc.org | rsc.org |

Interdisciplinary Research Integrating this compound Chemistry

The distinct chemical properties of this compound position it at the intersection of several scientific fields, fostering interdisciplinary research that bridges chemistry with materials science, medicinal chemistry, and agricultural science.

In materials science , the compound's rigid, conjugated framework is a desirable feature for the development of novel organic materials. vulcanchem.com Its structure suggests potential applications in areas like organic electronics or polymers where thermal stability and defined molecular packing are important. The integration of this compound units into larger macromolecular structures could lead to materials with tailored optical or electronic properties. nih.gov

In medicinal chemistry , this compound acts as a versatile scaffold for generating compounds with significant biological activity. vulcanchem.com Its role as a precursor to dihydroquinolinones, which exhibit antitumor properties, directly links its synthetic chemistry to the search for new cancer therapeutics. vulcanchem.comsorbonne-universite.fr This connection encourages collaboration between synthetic chemists and pharmacologists to design and evaluate new drug candidates.

In agricultural science , the identification of this compound as an antifeedant against crop pests opens up a new avenue for developing eco-friendly pesticides. researchgate.net Research in this area combines natural product chemistry with entomology and toxicology to understand the compound's mode of action and to optimize its structure for improved efficacy and environmental safety. researchgate.netresearchgate.net This interdisciplinary approach is crucial for creating sustainable solutions for crop protection.

Table 4: Interdisciplinary Applications of this compound

| Field | Application/Role of this compound | Research Goal | Reference |

|---|---|---|---|

| Materials Science | Rigid structural building block | Development of novel polymers and functional organic materials. vulcanchem.com | vulcanchem.comnih.gov |

| Medicinal Chemistry | Precursor to bioactive heterocycles | Synthesis of potential antitumor and antimicrobial agents. vulcanchem.comsorbonne-universite.fr | vulcanchem.comsorbonne-universite.fr |

| Agricultural Science | Allelochemical with antifeedant properties | Creation of new, sustainable biopesticides. researchgate.net | researchgate.netresearchgate.net |

Q & A

Q. What are the common synthetic routes for N,N-Diphenylcinnamamide, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via a condensation reaction between cinnamoyl chloride and diphenylamine. Key steps include:

- Catalyst Selection : Use triethylamine or pyridine to neutralize HCl byproducts and accelerate the reaction.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency due to their ability to stabilize intermediates.

- Temperature Control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct minimization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol yields high-purity product.

Q. How is the molecular structure of this compound confirmed experimentally?

Methodological Answer: Structural confirmation relies on:

- Single-Crystal X-Ray Diffraction (SC-XRD) : Determines dihedral angles between aromatic rings (e.g., 3.04° in related cinnamamide derivatives) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds).

- Spectroscopy :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity or stability data for this compound?

Methodological Answer: Contradictions often arise from variations in experimental conditions. Systematic approaches include:

- Controlled Variable Testing : Compare reactivity under inert (N) vs. ambient conditions to assess oxidative stability.

- Statistical Analysis : Use Design of Experiments (DoE) to evaluate the impact of pH, temperature, and solvent on degradation pathways.

- Cross-Validation : Replicate studies using standardized protocols (e.g., USP guidelines for reagent purity).

Q. What computational methods are employed to predict the intermolecular interactions of this compound in solid-state or solution phases?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify hydrogen-bonding sites (e.g., carbonyl oxygen as an acceptor).

- Molecular Dynamics (MD) Simulations : Model solvation effects in DMF or acetonitrile to predict aggregation behavior.

- Cambridge Structural Database (CSD) Analysis : Compare with structurally analogous amides (e.g., N-(4-Nitrophenyl)cinnamamide) to infer π–π stacking distances (~3.7 Å).

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

- FAIR Data Compliance : Use platforms like Chemotion ELN to document synthetic procedures, spectral data, and crystallographic parameters (e.g., R-factor ≤0.05 for high-quality XRD data).

- Batch-Specific Analysis : Include HPLC purity certificates (>98%) and / NMR assignments in supplementary materials.

Structural and Functional Analysis

Q. How do substituents on the phenyl rings influence the electronic properties of this compound?

Methodological Answer:

- Hammett Studies : Introduce electron-withdrawing (e.g., –NO) or donating (–OCH) groups to correlate substituent effects with amide resonance.

- UV-Vis Spectroscopy : Monitor λ shifts to quantify conjugation changes (e.g., bathochromic shifts with electron-donating groups).